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molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966831

Procedure details

2 g of di-tert-butyl peroxide were dissolved in 100 g of β-bromoethyl bromobenzene and fed into the reactor described in Example 1 at a rate of 70 g/h together with superheated steam (20 g/h). The temperature of the reaction was maintained at 360°C. The products yielded bromostyrene at a conversion of 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OOC(C)(C)C)(C)(C)C.[Br:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1Br>>[Br:11][CH:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
360 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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